molecular formula C20H24N6O3S B4799199 (4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER

(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER

Cat. No.: B4799199
M. Wt: 428.5 g/mol
InChI Key: ARDUKZXSEDOWNH-UHFFFAOYSA-N
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Description

The compound (4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER is a complex organic molecule that features a combination of triazole, pyrazole, and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the allyl and tert-butyl phenyl ether groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the sulfur atom can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Phenylmethanamine: Another compound with a similar structure but different functional groups.

Uniqueness

(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER: is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-5-10-25-18(13-29-17-8-6-15(7-9-17)20(2,3)4)22-23-19(25)30-14-24-12-16(11-21-24)26(27)28/h5-9,11-12H,1,10,13-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDUKZXSEDOWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER
Reactant of Route 3
Reactant of Route 3
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER
Reactant of Route 4
Reactant of Route 4
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER
Reactant of Route 5
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER
Reactant of Route 6
(4-ALLYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL [4-(TERT-BUTYL)PHENYL] ETHER

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